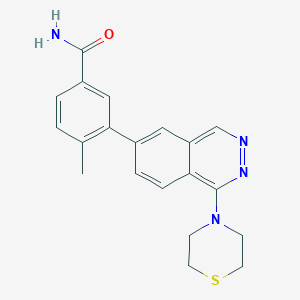
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide is an organic compound belonging to the class of phenylpyridazines. These compounds are characterized by a pyridazine ring substituted by a phenyl group.
準備方法
The synthesis of 4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are scaled up and optimized for cost-effectiveness and efficiency .
化学反応の分析
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.
科学的研究の応用
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of 4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
類似化合物との比較
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide can be compared with other phenylpyridazine derivatives. Similar compounds include:
N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide: This compound shares a similar core structure but differs in the substituents attached to the phthalazine ring.
4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: Another derivative with different substituents, showing varied biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
特性
分子式 |
C20H20N4OS |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide |
InChI |
InChI=1S/C20H20N4OS/c1-13-2-3-15(19(21)25)11-18(13)14-4-5-17-16(10-14)12-22-23-20(17)24-6-8-26-9-7-24/h2-5,10-12H,6-9H2,1H3,(H2,21,25) |
InChIキー |
WSWSVSFFJTXLJI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)N)C2=CC3=CN=NC(=C3C=C2)N4CCSCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


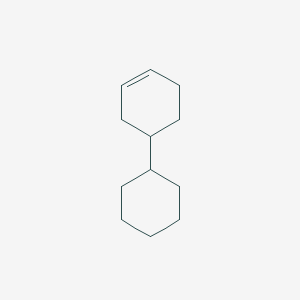
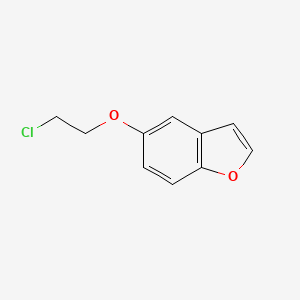
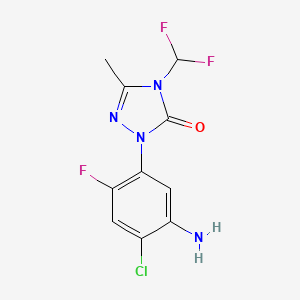
![2-[5-(2-Methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-thioacetamide](/img/structure/B8505478.png)
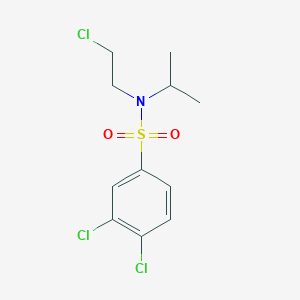
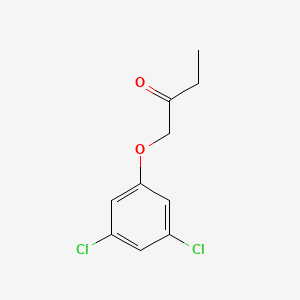
![Tert-butyl 6-hydroxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B8505498.png)
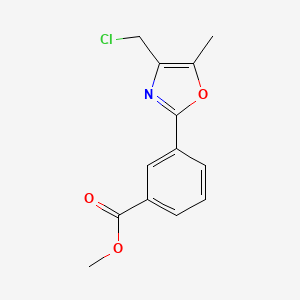
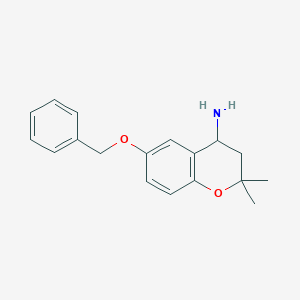
![2-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B8505548.png)
![2-[(Methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B8505553.png)
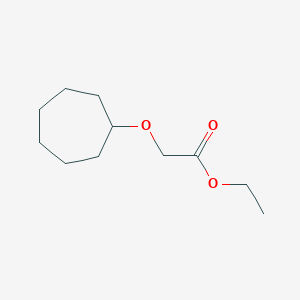
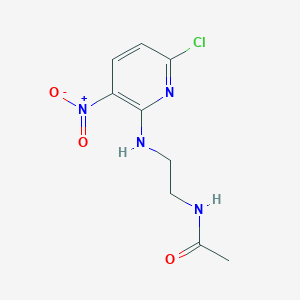
![5-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B8505565.png)
